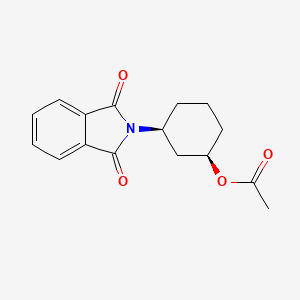

(1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate

CAS No.: 750649-38-8

Cat. No.: VC6283401

Molecular Formula: C16H17NO4

Molecular Weight: 287.315

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 750649-38-8 |

|---|---|

| Molecular Formula | C16H17NO4 |

| Molecular Weight | 287.315 |

| IUPAC Name | [(1R,3S)-3-(1,3-dioxoisoindol-2-yl)cyclohexyl] acetate |

| Standard InChI | InChI=1S/C16H17NO4/c1-10(18)21-12-6-4-5-11(9-12)17-15(19)13-7-2-3-8-14(13)16(17)20/h2-3,7-8,11-12H,4-6,9H2,1H3/t11-,12+/m0/s1 |

| Standard InChI Key | ZDNOUOSAVXNPDI-NWDGAFQWSA-N |

| SMILES | CC(=O)OC1CCCC(C1)N2C(=O)C3=CC=CC=C3C2=O |

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture and Stereochemistry

The compound’s IUPAC name, [(1R,3S)-3-(1,3-dioxoisoindol-2-yl)cyclohexyl] acetate, reflects its bicyclic structure: a cyclohexane ring substituted at the 1R and 3S positions with an acetate group and a phthalimide (1,3-dioxoisoindolin-2-yl) moiety, respectively. The phthalimide group consists of a fused benzene ring and a five-membered dicarboximide ring, contributing to the molecule’s planar aromatic region and polar character . The cyclohexyl acetate introduces a chiral, aliphatic component with conformational flexibility, enabling interactions with biomolecular targets or polymer matrices.

Key stereochemical identifiers include the (1R,3S) configuration, which dictates the spatial arrangement of functional groups and influences reactivity. Computational studies of analogous phthalimide derivatives highlight the role of stereochemistry in hydrogen-bonding interactions, particularly with enzyme active sites .

Table 1: Molecular Properties of (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl Acetate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 287.31 g/mol | |

| CAS Number | 750649-38-8 | |

| Storage Conditions | 2–8°C, dry, airtight | |

| Chiral Centers | 2 (1R, 3S) |

Synthesis and Characterization

Spectroscopic Characterization

Phthalimide-containing compounds exhibit distinctive spectroscopic signatures:

-

IR Spectroscopy: Strong carbonyl stretches () between 1699–1779 cm , corresponding to the cyclic imide group.

-

NMR: Aromatic protons from the phthalimide ring resonate at 6.45–8.48 ppm, while cyclohexyl protons appear as multiplet signals between 1.2–2.5 ppm .

-

NMR: Carbonyl carbons of the phthalimide group resonate near 167 ppm, with cyclohexyl carbons appearing between 20–35 ppm .

Biological Activity and Mechanistic Insights

Computational Modeling

Density functional theory (DFT) studies on analogous compounds reveal:

-

Electron Density Distribution: The phthalimide carbonyl oxygens act as nucleophilic sites, participating in hydrogen bonds with biological targets .

-

Molecular Dynamics (MD) Simulations: Ligand-protein complexes remain stable over 100 ns trajectories, with root-mean-square deviation (RMSD) values below 2 Å .

Applications in Pharmaceutical and Material Science

Drug Intermediate

The compound serves as a chiral intermediate in synthesizing biologically active molecules. Its phthalimide group is a common pharmacophore in anticancer and anti-inflammatory agents, while the acetate group allows further esterification or hydrolysis reactions .

Polymer Modification

In material science, the compound’s functional groups enable covalent attachment to polymer backbones, enhancing thermal stability or introducing reactive sites for crosslinking. For example, phthalimide-modified polymers exhibit improved mechanical properties in coatings and adhesives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume